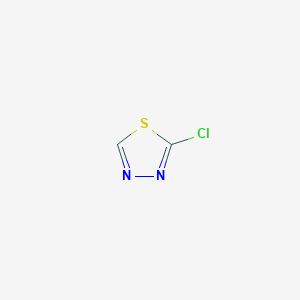

2-Chloro-1,3,4-thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKROAAKKMQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513902 | |

| Record name | 2-Chloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52819-57-5 | |

| Record name | 2-Chloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1,3,4-thiadiazole fundamental chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 2-Chloro-1,3,4-thiadiazole

Introduction

The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities and versatile chemical nature.[1][2] As a five-membered aromatic ring containing one sulfur and two nitrogen atoms, it serves as a core structural component in various therapeutic agents, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer drugs.[1][3][4] The derivative, this compound, is a particularly important intermediate. The presence of a halogen at the C2 position provides a reactive site for nucleophilic substitution, making it a key building block for the synthesis of diverse libraries of 2-substituted-1,3,4-thiadiazole derivatives for drug discovery and development.[2][5]

Fundamental Chemical Properties

This compound is a solid organic compound whose fundamental properties are summarized below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 52819-57-5 | |

| Molecular Formula | C₂HClN₂S | [6] |

| Molecular Weight | 120.56 g/mol | [6] |

| Appearance | Solid | [6] |

| SMILES String | Clc1nncs1 | [6] |

| InChI | 1S/C2HClN2S/c3-2-5-4-1-6-2/h1H | [6] |

| InChI Key | UHOKROAAKKMQQX-UHFFFAOYSA-N | [6] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the chlorine. The electron-withdrawing effect of the two nitrogen atoms in the heterocyclic ring makes this carbon susceptible to nucleophilic attack.[2]

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles. This reaction is the cornerstone of its utility in synthetic chemistry, allowing for the introduction of various functional groups at the 2-position. Common nucleophiles include amines, hydrazines, thiols, and alcohols, leading to the formation of diverse 2-amino, 2-hydrazinyl, 2-thio, and 2-alkoxy-1,3,4-thiadiazole derivatives, respectively.[2][5]

Spectroscopic Data

| Spectroscopy | Characteristic Features for 1,3,4-Thiadiazole Derivatives |

| FT-IR | C=N stretching vibrations are typically observed in the range of 1570-1630 cm⁻¹. The C-S-C bond vibration appears around 700 cm⁻¹. [12, 16] |

| ¹H-NMR | The chemical shift of the proton at C5 (if unsubstituted) would appear in the aromatic region. Protons on substituents will have characteristic shifts depending on their chemical environment. [12, 28] |

| ¹³C-NMR | The carbon atoms of the thiadiazole ring typically resonate in the range of δ 145-170 ppm. For instance, in one derivative, the ring carbons were observed at 159.7 and 146.6 ppm. [10, 28] |

Experimental Protocols

The synthesis of 2-substituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives. The synthesis of the chloro-substituted variant can be achieved through several established routes for heterocyclic synthesis.

General Synthesis Method: Cyclization of Thiosemicarbazide with a Carboxylic Acid Derivative

This method is a common pathway for forming the 1,3,4-thiadiazole ring. For chloro-substituted derivatives, a suitable chlorinated starting material is used. The synthesis of 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole provides a relevant example of this type of reaction. [19]

Objective: To synthesize a 1,3,4-thiadiazole ring via acid-catalyzed cyclization.

Materials:

-

A suitable carboxylic acid (e.g., 2-chlorobenzoic acid)

-

Thiosemicarbazide (aminothiourea)

-

Phosphorus oxychloride (POCl₃) as a dehydrating and cyclizing agent

-

Ethanol for recrystallization

-

50% Sodium Hydroxide (NaOH) solution

Procedure:

-

Equimolar amounts of the selected carboxylic acid (e.g., 2-chlorobenzoic acid, 25 mmol) and thiosemicarbazide (25 mmol) are added to a reaction vessel. [19]

-

Phosphorus oxychloride (POCl₃, ~7 ml) is added to the mixture. [19]

-

The mixture is stirred vigorously and heated to approximately 75 °C for 30 minutes. [19]

-

After the initial reaction, water (~30 ml) is carefully added, and the mixture is heated to reflux for 4 hours to complete the cyclization and hydrolyze the reactive intermediates. [19]

-

The reaction mixture is then cooled and neutralized by adjusting the pH to ~8 with a 50% NaOH solution, which causes the product to precipitate. [19]

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product. [19]

// Nodes n1 [label="Mix Carboxylic Acid\nand Thiosemicarbazide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; n2 [label="Add POCl₃\n(Cyclizing Agent)", fillcolor="#FBBC05", fontcolor="#202124"]; n3 [label="Heat at 75°C\n(30 min)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; n4 [label="Add Water\nand Reflux (4 hrs)"]; n5 [label="Cool and Neutralize\n(pH 8 with NaOH)"]; n6 [label="Precipitation of Product", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; n7 [label="Filter Solid"]; n8 [label="Recrystallize\n(e.g., from Ethanol)"]; n9 [label="Pure Crystalline Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges n1 -> n2; n2 -> n3; n3 -> n4; n4 -> n5; n5 -> n6; n6 -> n7; n7 -> n8; n8 -> n9; } ` Caption: General experimental workflow for the synthesis of a 1,3,4-thiadiazole derivative.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[6][7]

-

Skin Irritation (Category 2): Causes skin irritation (H315).[7][8]

-

Eye Irritation (Category 2A): Causes serious eye irritation (H319).[7][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[7][8]

Recommended Precautions:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up.[8][10]

-

First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[8]

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution allows for the creation of large, diverse chemical libraries. These libraries can then be screened for various biological activities, contributing to the discovery of new lead compounds in drug development programs targeting cancer, infectious diseases, and inflammatory conditions.[3][11] The thiadiazole core itself is known to be a "constrained pharmacophore" and a "two-electron donor system," which are desirable features in molecular design.[2]

References

- 1. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. bu.edu.eg [bu.edu.eg]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemical-label.com [chemical-label.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Bonding of 2-Chloro-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic properties of 2-Chloro-1,3,4-thiadiazole. Due to a lack of direct experimental crystallographic and spectroscopic data for this specific compound in the public domain, this guide leverages computational studies and comparative data from closely related 1,3,4-thiadiazole derivatives to provide a robust analytical overview.

Molecular Structure and Bonding

This compound is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. The presence of the electronegative chlorine atom at the 2-position significantly influences the electronic distribution and reactivity of the ring.

The 1,3,4-thiadiazole ring is characterized by its aromaticity, which imparts considerable stability to the molecule. This aromatic character arises from the delocalization of π-electrons across the ring system. The sulfur atom participates in the π-system by contributing a lone pair of electrons.

Computed Geometric Parameters

In the absence of experimental X-ray crystallographic data for this compound, computational chemistry provides valuable insights into its molecular geometry. The following table summarizes computed bond lengths and angles for the parent 1,3,4-thiadiazole ring, which are expected to be similar in the chloro-substituted derivative.

| Parameter | Bond/Angle | Computed Value |

| Bond Length | C-S | ~1.72 Å |

| C=N | ~1.30 Å | |

| N-N | ~1.37 Å | |

| Bond Angle | C-S-C | ~86° |

| S-C=N | ~115° | |

| C-N-N | ~112° |

Note: These values are generalized from computational studies on 1,3,4-thiadiazole derivatives and may vary slightly for this compound.

Bonding Analysis

The bonding in the 1,3,4-thiadiazole ring can be described using molecular orbital theory. The atoms are sp² hybridized, forming a planar ring structure. The remaining p-orbitals on each atom overlap to form a delocalized π-system containing 6 electrons (4 from the two C=N double bonds and 2 from a lone pair on the sulfur atom), satisfying Hückel's rule for aromaticity.

The chlorine atom is connected to the C2 carbon via a sigma bond. Its high electronegativity induces a partial positive charge on the C2 carbon, making it susceptible to nucleophilic attack. This electronic effect is a key determinant of the chemical reactivity of this compound, making it a valuable intermediate in the synthesis of more complex molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: For the unsubstituted this compound, a single proton signal is expected for the hydrogen atom at the 5-position. Due to the electron-withdrawing nature of the thiadiazole ring and the adjacent chlorine atom, this proton would be deshielded and is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 8.0 and 9.0 ppm.

¹³C NMR: Two distinct carbon signals are expected for this compound. The carbon atom bonded to the chlorine (C2) would be significantly deshielded and is predicted to appear at a higher chemical shift (δ > 160 ppm). The carbon at the 5-position (C5) would also be in the downfield region, but at a slightly lower chemical shift compared to C2. For comparison, the carbon atoms in the parent 1,3,4-thiadiazole ring of various derivatives typically resonate in the range of δ 155-170 ppm.[1][2]

Table of Representative ¹³C NMR Data for 1,3,4-Thiadiazole Derivatives:

| Compound | C2 Chemical Shift (ppm) | C5 Chemical Shift (ppm) | Reference |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | 168.1 | 156.3 | [2] |

| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | 180.2 | 165.7 | [2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, and C-Cl bonds, as well as vibrations from the thiadiazole ring.

Table of Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretch (aromatic) |

| 1600-1650 | C=N stretch |

| 1400-1500 | Ring stretching |

| 1000-1100 | Ring breathing |

| 700-800 | C-Cl stretch |

| 650-700 | C-S stretch |

For comparison, various 1,3,4-thiadiazole derivatives show characteristic C=N stretching vibrations in the range of 1572-1604 cm⁻¹ and C-S stretching around 1257 cm⁻¹.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having approximately one-third the intensity of the M⁺ peak.

Fragmentation of the 1,3,4-thiadiazole ring is likely to occur. Common fragmentation pathways for halogenated heterocyclic compounds involve the loss of the halogen atom and subsequent ring cleavage.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-halo-1,3,4-thiadiazoles is through the diazotization of the corresponding 2-amino-1,3,4-thiadiazole, followed by a Sandmeyer-type reaction.[4][5]

Materials:

-

2-Amino-1,3,4-thiadiazole

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl) or Copper powder

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization: A solution of 2-amino-1,3,4-thiadiazole in concentrated hydrochloric acid is cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amine, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution or suspension of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution is added slowly to the stirred cuprous chloride solution. Nitrogen gas evolution is typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for a period to ensure complete reaction.

-

Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically used.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze a thin film of the compound if it is a liquid.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Workflow and Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows for the synthesis and analysis of this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for compound characterization.

References

Spectroscopic Profile of 2-Chloro-1,3,4-thiadiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Chloro-1,3,4-thiadiazole. These predictions are based on the analysis of published data for analogous 1,3,4-thiadiazole derivatives.

Table 1: Predicted ¹³C NMR Spectral Data

The carbon atoms in the 1,3,4-thiadiazole ring are characteristically deshielded and appear in the downfield region of the ¹³C NMR spectrum. For this compound, the carbon attached to the chlorine atom (C2) is expected to be significantly downfield compared to the carbon at the 5-position (C5).

| Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | 160 - 170 | The two carbons of the 1,3,4-thiadiazole ring typically resonate between 158 and 169 ppm[1][2][3]. The electronegative chlorine atom at the C2 position would further deshield this carbon, placing it in the lower end of this range. |

| C5 | 150 - 160 | The C5 carbon, attached to a hydrogen atom, would be expected to be more shielded relative to C2. |

Table 2: Predicted ¹H NMR Spectral Data

In the ¹H NMR spectrum of this compound, a single signal is expected for the proton attached to the C5 carbon.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H5 | 8.5 - 9.5 | Protons on the 1,3,4-thiadiazole ring are typically observed in the aromatic region, often at a downfield position due to the electron-withdrawing nature of the heterocyclic system. | Singlet (s) |

Table 3: Predicted Infrared (IR) Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiadiazole ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=N stretching | 1600 - 1500 | Medium to Strong |

| C-S stretching | 700 - 600 | Medium |

| Ring stretching | 1450 - 1300 | Medium |

| C-Cl stretching | 800 - 600 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

In the mass spectrum, the molecular ion peak is expected, showing the characteristic isotopic pattern for a compound containing one chlorine atom.

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 120 | ~100% |

| [M+2]⁺ (with ³⁷Cl) | 122 | ~32% |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, a general methodology for the synthesis and spectroscopic characterization of 1,3,4-thiadiazole derivatives can be outlined. The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives.

General Synthesis of a 1,3,4-Thiadiazole Derivative

A common synthetic route involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride[4].

Caption: General synthesis of 1,3,4-thiadiazole derivatives.

Spectroscopic Characterization Workflow

Following synthesis and purification, the characterization of the final compound would proceed as follows:

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The absorption bands would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectral data would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive, a robust understanding of the spectral behavior of the 1,3,4-thiadiazole nucleus allows for reliable predictions. The data and protocols presented in this guide offer a foundational reference for researchers working with this and related heterocyclic compounds, facilitating structural confirmation and further investigation into their chemical and biological properties. The characteristic downfield shifts of the ring carbons in ¹³C NMR and the distinct IR absorption bands provide a strong spectroscopic signature for the 1,3,4-thiadiazole scaffold.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Chloro-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3,4-thiadiazole is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structural features and reactivity make it a valuable intermediate for the synthesis of a wide range of biologically active compounds. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine and is found in numerous pharmacologically active molecules, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chlorine atom at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of this compound. It includes detailed experimental protocols for its preparation, a summary of its key quantitative data, and a historical perspective on its development.

Discovery and Historical Context

The development of 1,3,4-thiadiazole chemistry dates back to the late 19th century, with one of the first syntheses being reported by Bush in 1894, involving the reaction of hydrazine sulfate and carbon disulfide. The chemistry of this heterocyclic system is closely linked to the discovery of hydrazines. While the exact date and discoverer of the unsubstituted this compound are not prominently documented in readily available literature, its synthesis logically follows the development of methods to prepare the 2-amino-1,3,4-thiadiazole precursor and the subsequent application of diazotization and Sandmeyer reactions to replace the amino group with a chlorine atom. A key patent from 1959 describes the synthesis of the closely related 2-amino-5-chloro-1,3,4-thiadiazole, indicating that the fundamental chemistry for introducing a chlorine atom onto the thiadiazole ring was established by that time.

Synthetic Pathways

The primary and most established route for the synthesis of this compound involves a two-step process starting from thiosemicarbazide. The first step is the synthesis of the key intermediate, 2-amino-1,3,4-thiadiazole. The second step involves the conversion of the amino group to a chloro group via a Sandmeyer reaction.

Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole

The cyclization of thiosemicarbazide in the presence of an acid is a common method for the preparation of 2-amino-1,3,4-thiadiazole. Various acids and reaction conditions have been reported to effect this transformation.

Caption: General workflow for the synthesis of 2-Amino-1,3,4-thiadiazole.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic or heteroaromatic primary amine to a halide.[1] In this case, 2-amino-1,3,4-thiadiazole is first diazotized using sodium nitrite in a strong acidic medium to form a diazonium salt. This unstable intermediate is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.

Caption: Logical workflow for the Sandmeyer reaction to produce this compound.

Experimental Protocols

Synthesis of 2-Amino-1,3,4-thiadiazole

Materials:

-

Thiosemicarbazide

-

Formic acid (85%)

-

Concentrated Hydrochloric Acid

-

Ammonia solution

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add thiosemicarbazide (1.0 eq).

-

Slowly add formic acid (approximately 1.0 eq) to the thiosemicarbazide with stirring.

-

Once a slurry is formed, slowly add concentrated hydrochloric acid.

-

Remove the ice bath and heat the reaction mixture in an oil bath at 100-110 °C for 4-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a concentrated ammonia solution to a pH of 8-9 while cooling in an ice bath.

-

Cool the mixture in a refrigerator overnight to allow for complete precipitation of the product.

-

Collect the white crystalline product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from water or ethanol to obtain pure 2-amino-1,3,4-thiadiazole.

Synthesis of this compound

Materials:

-

2-Amino-1,3,4-thiadiazole

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-amino-1,3,4-thiadiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.0-1.1 eq) in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 40-50 °C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂HClN₂S |

| Molecular Weight | 120.56 g/mol [2] |

| Appearance | Solid[2] |

| Boiling Point | Not definitively reported, but likely requires vacuum distillation. |

| Solubility | Soluble in common organic solvents. |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H-NMR | A singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the heterocyclic ring and the chlorine atom. The exact chemical shift would depend on the solvent used. |

| ¹³C-NMR | Two signals are expected for the two carbon atoms of the thiadiazole ring. The carbon atom attached to the chlorine (C2) would be significantly deshielded and appear at a higher chemical shift compared to the other carbon atom (C5). For example, in 2-chloro-5-methyl-1,3,4-thiadiazole, the thiadiazole carbons appear around 163-169 ppm.[3] |

| IR (Infrared) | Characteristic peaks for the C=N stretching vibration of the thiadiazole ring are expected in the region of 1600-1500 cm⁻¹.[4] A C-Cl stretching vibration would be observed in the fingerprint region, typically between 800-600 cm⁻¹. |

| MS (Mass Spectrometry) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 120 and an M+2 peak at m/z 122 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of chlorine, nitrogen, and other small fragments. |

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of a multitude of compounds with potential therapeutic applications. The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic aromatic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This reactivity enables the facile generation of libraries of 2-substituted-1,3,4-thiadiazole derivatives for screening in drug discovery campaigns.

Derivatives of 1,3,4-thiadiazole have been investigated for a wide range of biological activities, including:

-

Antimicrobial agents: The thiadiazole nucleus is a component of several known antimicrobial drugs.[5]

-

Anticancer agents: Many 1,3,4-thiadiazole derivatives have shown promising cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory agents: The scaffold has been incorporated into molecules with potent anti-inflammatory properties.

-

Anticonvulsant agents: Certain thiadiazole derivatives have demonstrated anticonvulsant activity.

The ability to readily modify the 2-position of the thiadiazole ring allows for the fine-tuning of the physicochemical properties and biological activity of the resulting molecules, making this compound a valuable starting material for medicinal chemists.

Conclusion

This compound is a synthetically important heterocyclic compound with significant potential in the field of drug discovery and development. Its synthesis, primarily achieved through the Sandmeyer reaction of 2-amino-1,3,4-thiadiazole, is a well-established and reliable method. The reactivity of the chloro-substituent provides a convenient handle for the introduction of diverse functionalities, enabling the exploration of a broad chemical space for the identification of novel therapeutic agents. This technical guide provides a foundational understanding of the synthesis and properties of this compound, serving as a valuable resource for researchers in the pharmaceutical sciences. Further detailed characterization of the unsubstituted parent compound will undoubtedly contribute to its broader application in synthetic and medicinal chemistry.

References

- 1. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemistry of 2-Chloro-1,3,4-thiadiazole: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and applications of 2-Chloro-1,3,4-thiadiazole, a versatile heterocyclic building block in modern drug discovery and development.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom at the 2-position of this ring system creates this compound, a highly reactive and versatile intermediate. The electron-withdrawing nature of the thiadiazole ring, coupled with the good leaving group ability of the chlorine atom, makes this compound an excellent substrate for a variety of chemical transformations. This technical guide provides a comprehensive review of the core chemistry of this compound, focusing on its synthesis, key reactions, and its burgeoning role in the development of novel therapeutic agents. Detailed experimental protocols for seminal reactions are provided, alongside tabulated quantitative data and visual diagrams of key chemical and biological pathways to facilitate understanding and application in a research setting.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves a two-step sequence starting from the readily available thiosemicarbazide. The initial step is the cyclization of thiosemicarbazide to form 2-amino-1,3,4-thiadiazole, which is then converted to the target chloro-derivative via a Sandmeyer-type reaction.

General Synthetic Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole

A variety of methods exist for the cyclization of thiosemicarbazide. A common approach involves the use of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[1] Alternatively, oxidative cyclization can be achieved using reagents like ferric chloride.

Protocol:

-

To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add thiosemicarbazide in small portions with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to afford 2-amino-1,3,4-thiadiazole.

Step 2: Synthesis of this compound (via Diazotization-Chlorination)

The conversion of the amino group to a chloro group is typically achieved through a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite source in a strong acid, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) chloride catalyst.

Protocol:

-

Suspend 2-amino-1,3,4-thiadiazole in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a period to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Key Reactions of this compound

The reactivity of this compound is dominated by the facile displacement of the chloride ion by various nucleophiles and its participation in palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,3,4-thiadiazole ring activates the C2 position towards nucleophilic attack, making the chloro substituent an excellent leaving group.[2] This allows for the synthesis of a wide array of 2-substituted-1,3,4-thiadiazole derivatives.

Caption: General scheme for nucleophilic substitution.

Common Nucleophiles:

-

Amines: Primary and secondary amines, including anilines and heterocyclic amines like piperazine, readily displace the chloride to form 2-amino-1,3,4-thiadiazole derivatives.[3][4]

-

Thiols: Thiolates react to form 2-thioether-substituted 1,3,4-thiadiazoles.

-

Alcohols/Phenols: Alkoxides and phenoxides can also be used as nucleophiles, although typically requiring stronger reaction conditions.

Experimental Protocol: Nucleophilic Substitution with an Amine (e.g., Piperazine) [3]

-

Dissolve 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (1.0 eq) in a suitable solvent such as acetone or THF.

-

Add the desired piperazine derivative (1.0 eq) and a base such as potassium carbonate (1.0 eq).

-

Stir the reaction mixture at room temperature or gentle heating for several hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove the inorganic base.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Table 1: Representative Nucleophilic Substitution Reactions of this compound Derivatives

| Nucleophile | Product | Yield (%) | Reference |

| 4-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 78 | [3] |

| Pyridine | 1-(2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium chloride | 81 | [4] |

| 4-Phenylpiperazine | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | 89 | [4] |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling reaction pairs the chloro-thiadiazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form 2-aryl- or 2-vinyl-1,3,4-thiadiazoles.[5][6]

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Adapted from a related system): [5]

-

To a reaction vessel, add 3,5-dichloro-1,2,4-thiadiazole (1.0 eq), the arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, methanol, and water.

-

Degas the reaction mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Chloro-thiadiazoles

| Aryl Boronic Acid | Product | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75 | [5] |

| Phenylboronic acid | 3,5-Diphenyl-1,2,4-thiadiazole | 65 | [6] |

The Heck reaction allows for the arylation or vinylation of alkenes. This compound can be coupled with various alkenes, such as styrene, in the presence of a palladium catalyst and a base.[7][8][9]

Experimental Protocol (General):

-

Combine this compound (1.0 eq), the alkene (e.g., styrene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq) in a suitable solvent (e.g., DMF or NMP).

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120 °C.

-

After completion of the reaction (monitored by TLC), cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11]

Experimental Protocol (General):

-

To a reaction flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., THF or DMF).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Representative Spectroscopic Data for 1,3,4-Thiadiazole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole | 1.29 (s, 9H), 7.35 (s, 2H), 7.48 (d, 2H), 7.67 (d, 2H) | 30.8, 34.5, 125.8, 126.0, 128.3, 152.2, 156.3, 168.1 | [12] |

| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | 6.75 (d, 2H), 7.13 (s, 2H), 7.57–7.59 (m, 3H), 7.77 (d, 2H), 8.04 (d, 2H) | 114.1, 127.5, 127.8, 129.4, 130.1, 131.5, 142.3, 156.6, 165.7, 180.2 | [12] |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide | 2.72 (br s, 4H), 3.12 (br s, 4H), 3.48 (s, 2H), 6.95–7.06 (m, 4H), 7.58 (d, 2H), 7.96 (d, 2H), 12.60 (s, 1H) | Not reported | [4] |

Role in Drug Development

The 1,3,4-thiadiazole nucleus is a key pharmacophore in numerous biologically active compounds. The ability to functionalize the 2-position of the thiadiazole ring using this compound as a starting material is a powerful strategy in drug discovery. Derivatives of 2-substituted-1,3,4-thiadiazoles have shown a wide range of therapeutic potential.[13][14][15][16]

General Workflow for Biological Evaluation

A typical workflow for the biological evaluation of newly synthesized 1,3,4-thiadiazole derivatives involves a series of in vitro and in vivo assays to determine their pharmacological activity and safety profile.

Caption: A generalized workflow for the biological evaluation of 1,3,4-thiadiazole derivatives.

Conclusion

This compound stands out as a pivotal building block in synthetic and medicinal chemistry. Its straightforward synthesis and the high reactivity of the C-Cl bond towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provide a versatile platform for the generation of diverse libraries of 1,3,4-thiadiazole derivatives. The continued exploration of the chemistry of this valuable intermediate will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. gacariyalur.ac.in [gacariyalur.ac.in]

- 3. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sctunisie.org [sctunisie.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. ijnc.ir [ijnc.ir]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpcbs.com [ijpcbs.com]

Potential pharmacological applications of 1,3,4-thiadiazole scaffolds

An In-depth Technical Guide to the Pharmacological Applications of 1,3,4-Thiadiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities.[1][2] Its unique structural features, including its aromaticity, metabolic stability, and ability to participate in hydrogen bonding, make it a privileged scaffold in drug design.[3][4] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[5][6][7] This technical guide provides a comprehensive overview of the pharmacological applications of 1,3,4-thiadiazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and relevant experimental data. Detailed protocols for key biological assays and visualizations of critical pathways and workflows are included to support further research and development in this promising area.

Introduction: The 1,3,4-Thiadiazole Core

1,3,4-Thiadiazole is an aromatic, five-membered heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a bioisostere of pyrimidine, a core component of nucleobases, which allows its derivatives to interfere with biological processes like DNA replication.[8][9][10] The mesoionic character of the ring facilitates crossing cellular membranes and strong interaction with biological targets, often leading to high efficacy and selectivity.[11] The versatility of the 1,3,4-thiadiazole ring allows for substitution at the 2- and 5-positions, enabling the synthesis of a vast library of compounds with tailored pharmacological profiles.[12] Marketed drugs such as the carbonic anhydrase inhibitor Acetazolamide and the antibiotic Cefazolin feature this core structure, validating its therapeutic relevance.[7][13]

Synthesis of 1,3,4-Thiadiazole Derivatives

A common and versatile method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the intramolecular cyclization of thiosemicarbazides.[12][13] This process is often achieved by treating thiosemicarbazides with reagents like concentrated sulfuric acid.[14] Another prevalent method is the condensation of thiosemicarbazide with carboxylic acids or aldehydes, followed by an oxidative cyclization step.[15][16]

Caption: General synthesis workflow for 1,3,4-thiadiazoles.

Pharmacological Applications

Anticancer Activity

1,3,4-thiadiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines including breast, lung, and colon cancers.[5] Their mechanisms of action are diverse and often multi-targeted.

Mechanisms of Action:

-

Enzyme Inhibition: Many derivatives act as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases (e.g., tyrosine kinases, EGFR, HER-2), topoisomerases, and carbonic anhydrases.[5][17][18] By targeting the ATP-binding pocket of kinases, these compounds can disrupt signaling pathways like PI3K/Akt and MAPK/ERK that are crucial for cell proliferation and survival.[5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[5] This is often achieved through the activation of caspases, such as caspase 8, and the inhibition of anti-apoptotic proteins like Mcl-1.[8][17]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[3]

-

Inhibition of DNA Replication: Due to their structural similarity to pyrimidine, 1,3,4-thiadiazoles can interfere with DNA synthesis and replication, leading to cell death.[9][10]

Caption: Inhibition of the PI3K/Akt signaling pathway.

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ST10 | MDA-MB-231 (Breast) | 64.2 | [9] |

| ST3 | MDA-MB-231 (Breast) | 73.8 | [9] |

| ST8 | MDA-MB-231 (Breast) | 75.2 | [9] |

| SCT-4 | MCF-7 (Breast) | > 100 (Decreased DNA biosynthesis to 70% ± 3 at 100 µM) | [8] |

| Compound 4 | Multiple Lines | Significant Antiproliferative Activity | [3] |

| Compound 6b | Multiple Lines | Significant Antiproliferative Activity | [3] |

| Imidazothiadiazoles 43a-d | Multiple Lines | 0.78 - 90.0 | [18] |

Note: IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[15][19][20]

Mechanisms of Action: The antimicrobial action is often attributed to the ability of these compounds to inhibit essential microbial enzymes or disrupt cell wall synthesis. The unique electronic structure and physicochemical properties of the thiadiazole ring allow it to interact with key biochemical pathways in pathogens.[19][20]

A recent review highlighted that out of 79 newly synthesized derivatives, many exhibited superior inhibitory efficacy against ten Gram-negative and nine Gram-positive bacterial strains compared to standard antibiotics.[19] Similarly, 75 compounds showed antifungal potency exceeding that of reference agents against 25 fungal species.[19]

Caption: Experimental workflow for the Zone of Inhibition assay.

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Organism(s) | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Benzimidazole derivatives | S. aureus, S. epidermidis (Gram+) | Zone of Inhibition | Moderate to good activity |[19] | | | P. aeruginosa, E. coli (Gram-) | | | | | 2,5-disubstituted derivatives | Xanthomonas oryzae | Inhibition Rate @ 100 µg/mL | 52% to 79% |[19] | | Thiophene-substituted | E. coli (Gram-) | Zone of Inhibition | Active (Compound 27a) |[19] | | | S. aureus, B. cereus (Gram+) | | Active (Compounds 27a, 27f) |[19] | | Pyridin-4-yl derivatives | Various bacteria & fungi | MIC (Tube Dilution) | Significant activity |[21] |

Note: MIC stands for Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have shown significant potential as anti-inflammatory agents.[22][23] Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanisms of Action:

-

COX Inhibition: Compounds can selectively or non-selectively inhibit COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever. Molecular docking studies have shown that some derivatives bind effectively within the active site of COX-2.[22]

-

Protein Denaturation Inhibition: Inflammation can involve the denaturation of proteins. Some thiadiazole scaffolds have demonstrated an ability to prevent this process, contributing to their anti-inflammatory effects.[24]

A study of 2,6-diaryl-imidazo[2,1-b][8][11][19]thiadiazole derivatives found several compounds with anti-inflammatory and analgesic activities comparable or superior to the standard drug diclofenac, without causing gastric ulcers.[22]

Table 3: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Assay | Result (% Inhibition) | Reference |

| 5c (Imidazo[2,1-b][8][11][19]thiadiazole) | Carrageenan-induced rat paw edema | Better than Diclofenac | [22] |

| 3a (Carboxamide derivative) | Protein denaturation | 83.24% @ 250 µg/ml | [24] |

| 4c (Carboxamide derivative) | Protein denaturation | 86.44% @ 250 µg/ml | [24] |

| 8c (Carboxamide derivative) | Protein denaturation | 85.14% @ 250 µg/ml | [24] |

Other Pharmacological Activities

The therapeutic potential of the 1,3,4-thiadiazole scaffold extends to several other areas:

-

Carbonic Anhydrase (CA) Inhibition: As exemplified by the drug Acetazolamide, sulfonamide-bearing thiadiazoles are potent inhibitors of carbonic anhydrase, an enzyme family involved in pH regulation and CO₂ transport.[25] This makes them useful as diuretics and for treating glaucoma.[12][25]

-

Anticonvulsant Activity: Numerous derivatives have been synthesized and evaluated for their ability to manage seizures, showing promise in treating epilepsy.[7]

-

Antidiabetic Activity: Certain 1,3,4-thiadiazole-bearing Schiff base analogues have been identified as potent α-glucosidase inhibitors, an enzyme involved in carbohydrate digestion.[4][26] This activity can help in managing postprandial hyperglycemia in diabetic patients.[4]

Table 4: Enzyme Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Schiff base analogues | α-Glucosidase | 1.10 ± 0.10 µM to 18.10 ± 0.20 µM | [4] |

| Sulfonamide derivatives | Carbonic Anhydrase I | Kᵢ = 278.8 ± 44.3 nM (Acetazolamide) | [27] |

| General derivatives | Aminopeptidase N (APN) | Micromolar range | [28] |

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[29][30] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[29][31]

Materials:

-

MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).

-

Solubilization solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

-

96-well microplates.

-

Test compound (1,3,4-thiadiazole derivative).

-

Cell culture medium, cells, and standard cell culture equipment.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of culture medium.[30][32] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[30]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C.[32]

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 20-50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[30][32]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[30][32] During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Zone of Inhibition Test (Kirby-Bauer Method)

This is a qualitative method used to determine the antimicrobial susceptibility of microorganisms to a test agent.[33][34][35]

Materials:

-

Mueller-Hinton agar plates.

-

Pure culture of the test microorganism (e.g., S. aureus, E. coli).

-

Sterile swabs.

-

Sterile filter paper discs.

-

Solution of the test compound (1,3,4-thiadiazole derivative) at a known concentration.

-

Positive control (standard antibiotic disc) and negative control (disc with solvent).

Protocol:

-

Inoculum Preparation: Prepare a suspension of the pure microbial culture in sterile broth or saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Dip a sterile swab into the microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[33][34]

-

Disc Application: Using sterile forceps, place the disc impregnated with the test compound onto the center of the inoculated agar surface.[34] Also place the positive and negative control discs.

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.[33][34]

-

Measurement and Interpretation: After incubation, observe the plate for a clear zone around the disc where microbial growth has been inhibited.[33] Measure the diameter of this "zone of inhibition" in millimeters (mm) using a ruler or caliper.[34] A larger zone diameter indicates greater antimicrobial potency.[34]

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA to screen for inhibitors.[25] The enzyme catalyzes the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.[25]

Materials:

-

Carbonic Anhydrase enzyme (e.g., from bovine erythrocytes).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.[25]

-

Substrate: p-Nitrophenyl acetate (p-NPA) solution (e.g., 3 mM in acetonitrile or DMSO).[25]

-

Test inhibitor (1,3,4-thiadiazole derivative) and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[25]

-

96-well microplate and a microplate reader capable of kinetic measurements at 400-405 nm.[25]

Protocol:

-

Reagent Preparation: Prepare working solutions of the CA enzyme, substrate, and serial dilutions of the test inhibitor and positive control in the assay buffer.

-

Plate Setup: In a 96-well plate, set up the following reactions (in triplicate):[25]

-

Blank (No Enzyme): Assay Buffer + Substrate.

-

Maximum Activity (No Inhibitor): Assay Buffer + CA Enzyme + Vehicle (e.g., DMSO).

-

Test Compound: Assay Buffer + CA Enzyme + Test Inhibitor Dilution.

-

Positive Control: Assay Buffer + CA Enzyme + Positive Control Dilution.

-

-

Enzyme-Inhibitor Pre-incubation: Add the assay buffer, enzyme, and inhibitor (or vehicle) to the appropriate wells. The typical volume might be ~180 µL total. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[25]

-

Reaction Initiation: Initiate the reaction by adding ~20 µL of the substrate solution to all wells.[25]

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 400-405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[25]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the maximum activity control. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery. Its derivatives have demonstrated a broad range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, by interacting with a multitude of biological targets.[6][12] The extensive research compiled in this guide underscores the immense therapeutic potential of this heterocyclic system.

Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, leveraging computational modeling and structure-activity relationship studies to design more targeted agents.[36] Further elucidation of the specific molecular mechanisms and signaling pathways will be crucial for advancing these promising compounds from preclinical studies to clinical applications. The continued exploration of the 1,3,4-thiadiazole scaffold holds great promise for the development of next-generation therapeutics to combat a wide array of diseases.

References

- 1. 1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [ouci.dntb.gov.ua]

- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 4. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bepls.com [bepls.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemmethod.com [chemmethod.com]

- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benchchem.com [benchchem.com]

- 28. Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. clyte.tech [clyte.tech]

- 31. broadpharm.com [broadpharm.com]

- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. microchemlab.com [microchemlab.com]

- 34. microbe-investigations.com [microbe-investigations.com]

- 35. nelsonlabs.com [nelsonlabs.com]

- 36. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to 2-Chloro-1,3,4-thiadiazole: Synthesis, Reactivity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, is a bioisostere of pyrimidine and oxadiazole, contributing to its ability to interact with various biological targets. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. Among the functionalized thiadiazoles, 2-Chloro-1,3,4-thiadiazole stands out as a versatile and highly reactive intermediate, pivotal in the synthesis of more complex and potent drug candidates. The electron-withdrawing nature of the thiadiazole ring, coupled with the chloro-substituent, renders the C2 position highly susceptible to nucleophilic attack, making it a valuable synthon for introducing diverse functionalities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological relevance of this compound and its derivatives, with a focus on experimental methodologies and quantitative data.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of 2-amino-1,3,4-thiadiazole followed by a copper(I) chloride-mediated displacement of the diazonium group.

Experimental Protocol: Diazotization of 2-Amino-1,3,4-thiadiazole

A detailed protocol for the diazotization of a related compound, 2-amino-5-thiol-1,3,4-thiadiazole, provides a foundational methodology. In a typical procedure, the amine is dissolved in a mixture of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. The reaction mixture is typically stirred for a period to ensure complete formation of the diazonium salt before proceeding to the next step.

Experimental Protocol: Sandmeyer Reaction

Following the diazotization, the chilled diazonium salt solution is added to a solution of copper(I) chloride. This induces the displacement of the diazonium group by a chloride ion, yielding this compound. The reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. The product can then be extracted using an organic solvent and purified by standard techniques such as chromatography.

Caption: Synthesis of this compound via Sandmeyer reaction.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the susceptibility of the C2-chloro substituent to nucleophilic substitution. The electron-deficient nature of the 1,3,4-thiadiazole ring enhances the electrophilicity of the C2 carbon, facilitating the displacement of the chloride ion by a wide range of nucleophiles.[1]

Nucleophilic Substitution Reactions

This compound readily reacts with various nucleophiles, including amines, thiols, and alcohols, to yield a diverse array of 2-substituted-1,3,4-thiadiazole derivatives. This reactivity is the cornerstone of its utility in synthetic and medicinal chemistry.

To a solution of this compound in a suitable solvent (e.g., acetone, THF, DMF), the desired nucleophile and a base (e.g., triethylamine, potassium carbonate) are added. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography. For instance, the reaction of 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide with various piperazine derivatives in the presence of potassium carbonate in acetone yields the corresponding 2-(piperazin-1-yl)acetamido derivatives in good yields.[2]

Caption: Nucleophilic substitution on this compound.

Spectroscopic Data

Table 1: 1H-NMR and 13C-NMR Data for 1,3,4-Thiadiazole Derivatives

| Compound | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Reference |

| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Aromatic protons in the range of 6.5-8.0 ppm. | Aromatic carbons in the range of 110-160 ppm. C=N of thiadiazole ring around 160-170 ppm. | [3] |

| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Aromatic protons in the range of 7.5-8.0 ppm. | Aromatic carbons in the range of 125-140 ppm. C=N of thiadiazole ring around 160-170 ppm. | [4] |

Table 2: FT-IR Data for 1,3,4-Thiadiazole Derivatives

| Compound | Key FT-IR Peaks (cm-1) | Assignment | Reference |

| 4-(5-(3-chlorophenylamino)-1,3,4-thiadiazol-2-yl)benzoic acid | 3419, 3100, 1595, 723 | N-H (amine), C-H (aromatic), C=C (aromatic), C-Cl | [5] |

| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | ~3300, ~1680, ~1600 | N-H (amide), C=O (amide), C=N (thiadiazole) | [2] |

Biological Activities of this compound Derivatives

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, and its chloro-substituted derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial activity of 1,3,4-thiadiazole derivatives. The incorporation of a chloro-substituent on an appended phenyl ring has been shown to be favorable for antimicrobial potency.[6] Derivatives of 2-amino-1,3,4-thiadiazole have been extensively investigated for their antibacterial and antifungal properties.[6]

Anticancer Activity

Derivatives of this compound have emerged as promising anticancer agents. For instance, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide has been utilized as a key intermediate in the synthesis of novel compounds that exhibit significant cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (glioma) | 22.00 ± 3.00 | [7] |

| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Various cancer cell lines | Not specified | [3] |

Conclusion